H-Hyp-OMe hydrochloride

Beschreibung

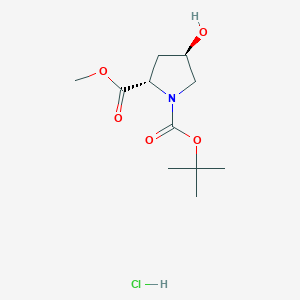

Structural Characterization of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Hydrochloride

The structural characterization of this hydroxypyrrolidine derivative requires comprehensive analysis of its molecular architecture, encompassing the fundamental pyrrolidine scaffold, stereochemical assignments, and the complex interplay of functional groups. The compound demonstrates the characteristic features of saturated five-membered nitrogen heterocycles, with additional complexity introduced by the specific stereochemical configuration and the presence of multiple functional groups. The molecular framework exhibits the phenomenon of pseudorotation, which is an intrinsic property of saturated five-membered rings that allows for energetically advantageous conformations and interesting three-dimensional coverage patterns.

The compound's structural complexity is further enhanced by the presence of up to four stereogenic carbon atoms within the pyrrolidine ring system, leading to the potential for multiple stereoisomers. The specific (2S,4R) configuration represents one of these possible stereochemical arrangements, where the absolute configuration at these positions significantly influences the molecular properties and behavior. The introduction of chiral centers represents a purposive strategy for the generation of selective molecular frameworks, particularly important given that biological systems exhibit enantioselective recognition patterns.

The overall molecular architecture is characterized by the integration of the pyrrolidine core with multiple functional groups, including the hydroxyl group at the C4 position, the carboxylic acid derivative at C2, and the tert-butyl ester protecting group. This combination creates a complex three-dimensional structure where the spatial arrangement of these functional groups determines the compound's overall properties and potential interactions with other molecular species. The hydrochloride salt form adds an additional layer of structural complexity through the introduction of ionic interactions and modified hydrogen bonding patterns.

Core Pyrrolidine Scaffold Configuration

The pyrrolidine scaffold in 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride adopts a characteristic twisted conformation that distinguishes it from planar aromatic ring systems. This non-planar configuration is fundamental to the compound's three-dimensional structure and represents a key feature that contributes to its unique properties. The five-membered ring system exhibits the phenomenon of ring puckering, where the carbon atoms deviate from a planar arrangement to minimize steric strain and optimize orbital overlap patterns.

The twisted conformation of the pyrrolidine ring is influenced by the specific substituents present at various positions around the ring system. The presence of the hydroxyl group at the C4 position and the carboxylate functionality at C2 creates specific steric and electronic effects that stabilize particular conformational arrangements. The ring puckering can be controlled through inductive and stereoelectronic factors, with the electronegativity of substituents playing a crucial role in determining the preferred envelope conformations.

Crystallographic analysis reveals specific geometric parameters that define the pyrrolidine scaffold configuration. The ring system exhibits characteristic bond lengths and bond angles that reflect the sp³ hybridization state of the carbon atoms and the geometric constraints imposed by the five-membered ring structure. The nitrogen atom within the ring demonstrates planar coordination geometry and exhibits conjugation with the attached ester group, indicating the participation of the nitrogen lone pair in extended π-electron systems.

Stereochemical Assignment at C2 and C4 Positions

The stereochemical configuration at the C2 and C4 positions represents a defining characteristic of this hydroxypyrrolidine derivative, with the (2S,4R) assignment indicating specific three-dimensional arrangements of substituents around these stereogenic centers. The S configuration at C2 corresponds to the arrangement where the carboxylate functionality adopts a specific spatial orientation relative to the pyrrolidine ring, while the R configuration at C4 defines the positioning of the hydroxyl group in three-dimensional space.

The C2 position bears the carboxylate functionality that serves as the attachment point for the methyl ester group, creating a stereogenic center where the spatial arrangement of the carboxylate relative to the pyrrolidine ring influences the overall molecular geometry. The S configuration at this position indicates that when viewed according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a counterclockwise manner around the stereogenic center. This specific configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography.

The C4 position contains the hydroxyl group that serves as a key structural feature and hydrogen bonding donor within the molecular framework. The R configuration at this position indicates the specific spatial orientation of the hydroxyl group relative to the pyrrolidine ring plane and the other substituents present on the ring system. This stereochemical assignment is crucial for understanding the compound's behavior in hydrogen bonding interactions and its overall three-dimensional structure.

The combination of (2S,4R) stereochemistry creates a specific three-dimensional arrangement that distinguishes this compound from other possible stereoisomers. This particular configuration influences the compound's conformational preferences, with specific implications for ring puckering patterns and the spatial relationships between functional groups. The stereochemical assignments have been validated through optical rotation measurements, showing characteristic values that confirm the absolute configuration.

Hydrogen Bonding Network Involving Hydroxyl Group

The hydroxyl group positioned at the C4 center of the pyrrolidine ring serves as a crucial component in establishing the compound's hydrogen bonding network, particularly in the hydrochloride salt form where additional ionic interactions become possible. The spatial orientation of this hydroxyl group, determined by the R configuration at C4, creates specific geometric relationships that influence both intramolecular and intermolecular hydrogen bonding patterns.

In the context of the hydrochloride salt, the hydroxyl group can participate in multiple types of hydrogen bonding interactions. The hydrogen atom attached to the oxygen can serve as a hydrogen bond donor, while the oxygen atom itself possesses lone pairs that can function as hydrogen bond acceptors. The presence of the chloride anion from the hydrochloride salt introduces additional complexity to the hydrogen bonding network, as halide anions are known to participate in strong hydrogen bonding interactions with hydroxyl groups.

The geometry of hydrogen bonding involving the hydroxyl group is influenced by the pyrrolidine ring conformation and the spatial arrangement of other functional groups within the molecule. The twisted conformation of the pyrrolidine ring creates specific angular relationships between the hydroxyl group and potential hydrogen bonding partners, determining the directionality and strength of these interactions. Natural bond orbital analysis has demonstrated that halide anions exhibit strong donor-acceptor interactions with hydroxyl groups, characterized by significant second-order stabilization energies.

The hydrogen bonding network extends beyond simple hydroxyl-halide interactions to include more complex arrangements involving multiple functional groups within the molecule. The carboxylate functionalities present at C2 can also participate in hydrogen bonding, creating interconnected networks that stabilize specific conformational arrangements. These hydrogen bonding patterns are particularly important in determining the solid-state structure and crystallization behavior of the compound.

Torsional Analysis of Dicarboxylate Substituents

The dicarboxylate substituents present in 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride adopt specific torsional orientations that are crucial for understanding the compound's overall three-dimensional structure and conformational behavior. The tert-butyl ester group attached to the nitrogen atom and the methyl ester functionality at the C2 position create distinct rotational barriers and preferred conformational arrangements that influence the molecular geometry.

The tert-butyl ester group demonstrates specific torsional preferences due to the significant steric bulk of the tert-butyl moiety. This bulky protecting group adopts orientations that minimize steric interactions with other parts of the molecule while maintaining optimal orbital overlap for the ester functionality. The rotation about the carbon-nitrogen bond connecting the tert-butyl carboxylate to the pyrrolidine nitrogen is restricted by both steric factors and electronic effects, leading to preferred rotameric states.

The methyl ester group at the C2 position exhibits different torsional characteristics due to its smaller steric requirements compared to the tert-butyl group. However, the rotation about the C2-carbonyl carbon bond is still influenced by the stereochemical environment created by the pyrrolidine ring and the adjacent substituents. The specific (2S) configuration at C2 creates an asymmetric environment that influences the preferred orientations of the methyl ester group.

Crystallographic analysis provides detailed information about the observed torsional angles in the solid state, revealing the preferred conformational arrangements adopted by both ester functionalities. These torsional preferences are influenced by crystal packing forces and intermolecular interactions, but they also reflect the intrinsic conformational preferences of the isolated molecule. The observed torsional angles provide insights into the relative energies of different rotameric states and the barriers to rotation about specific bonds.

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSHNXEUZOKHH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932327 | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40216-83-9, 144527-44-6 | |

| Record name | 4-Hydroxy-L-proline methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40216-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Mitsunobu Reaction for Hydroxyl Group Functionalization

The Mitsunobu reaction is employed to introduce substituents at the 4-position while inverting stereochemistry. A representative protocol involves:

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq), and a nucleophile (e.g., 4-chloro-7-methoxyquinazolin-6-ol).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

-

Outcome : Converts (2S,4S)-4-hydroxypyrrolidine to (2S,4R)-4-substituted derivatives with >90% yield.

Mechanistic Insight :

The reaction proceeds via a trigonal bipyramidal transition state, where the hydroxyl oxygen acts as a nucleophile. The stereochemical inversion at C4 is confirmed by X-ray crystallography.

Deprotection and Intermediate Isolation

Following functionalization, the tert-butyloxycarbonyl (Boc) and methyl ester groups are selectively removed:

-

Boc Deprotection :

-

Methyl Ester Hydrolysis :

Catalytic Asymmetric Synthesis

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) resolve racemic mixtures by selectively acylating the (2S,4R) enantiomer. A typical setup includes:

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrogenation of pyrrolidine precursors achieves high stereoselectivity:

-

Conditions : H₂ (50 psi), methanol, 25°C.

Purification and Analytical Validation

Chromatographic Techniques

-

Normal-Phase HPLC :

-

Recrystallization :

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride to form the hydrochloride salt:

Gas-Phase HCl Treatment

Solution-Phase Acidification

-

Conditions : Stir at 25°C for 1 hour, precipitate with diethyl ether.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu Reaction | 90 | 99 | Stereochemical inversion |

| Enzymatic Resolution | 85 | 98 | Eco-friendly, mild conditions |

| Pd-Catalyzed Hydrogenation | 89 | 96 | Scalable for industrial production |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily studied for its potential as an inhibitor of arginase, an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against human arginase isoforms with IC50 values indicating potent effects on enzyme activity .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. Its hydroxypyrrolidine structure is conducive to modifications that enhance biological activity or selectivity. For instance, it has been utilized in the synthesis of analogs that target specific biological pathways or receptors .

Biochemical Studies

In biochemical research, the compound is employed to study protein interactions and enzyme mechanisms. Its ability to mimic natural substrates allows researchers to investigate the role of specific functional groups in enzyme catalysis and substrate binding .

Case Studies

Wirkmechanismus

The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride can be compared with similar compounds such as:

1-tert-butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride: This compound has an amino group instead of a hydroxyl group, which can lead to different chemical reactivity and biological activity.

1-tert-butyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride: The stereochemistry of this compound differs, which can affect its interactions with molecular targets and its overall properties.

These comparisons highlight the uniqueness of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride, particularly in terms of its specific structural features and the resulting chemical and biological properties.

Biologische Aktivität

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 74844-91-0) is a derivative of pyrrolidine and has garnered interest due to its potential biological activities. This compound is primarily recognized for its role in medicinal chemistry, particularly in the synthesis of various bioactive molecules.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 74844-91-0

- InChI Key : MZMNEDXVUJLQAF-SFYZADRCSA-N

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The hydroxypyrrolidine moiety can mimic natural amino acids, facilitating its incorporation into peptides and proteins, potentially influencing their activity.

Anticancer Activity

Research indicates that derivatives of hydroxypyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has been noted for its ability to act as an enzyme inhibitor. Its structural similarity to natural substrates allows it to bind to active sites of enzymes, thereby inhibiting their function. This property is particularly useful in drug design for targeting specific enzymes involved in disease processes.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The neuroprotective mechanism may involve the modulation of glutamate receptors and enhancement of antioxidant defenses.

Case Studies

| Study | Findings |

|---|---|

| Freer et al. (1982) | Demonstrated the anticancer effects of pyrrolidine derivatives in vitro, highlighting their potential as chemotherapeutic agents. |

| Cavicchioni et al. (2006) | Reported on the enzyme inhibition properties of related compounds, showcasing their ability to modulate metabolic pathways. |

| Selvatici et al. (2006) | Investigated the neuroprotective properties in animal models, indicating a reduction in neuronal damage following administration of the compound. |

Synthesis and Derivatives

The synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can be achieved through various methods, often involving chiral synthesis techniques to ensure the correct stereochemistry is obtained. The compound serves as a precursor for numerous derivatives that may enhance or modify its biological activity.

Q & A

Q. What are the key methodological considerations for synthesizing 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride?

The synthesis typically involves multi-step reactions starting with chiral pyrrolidine precursors. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH or KOtBu) .

- Step 2 : Introduction of the methyl ester via carbodiimide-mediated coupling or direct esterification.

- Step 3 : Stereoselective hydroxylation at the 4-position, often employing oxidizing agents like OsO₄ or enzymatic methods to retain (2S,4R) configuration.

- Final Step : Formation of the hydrochloride salt by treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether) .

Critical Note : Slow evaporation crystallization is recommended to obtain high-purity crystals for structural validation .

Q. How is the stereochemistry of the compound confirmed experimentally?

The (2S,4R) configuration is validated using:

- X-ray Diffraction (XRD) : Resolves absolute stereochemistry via crystal lattice analysis .

- NMR Spectroscopy : Coupling constants (e.g., ) between H-2 and H-4 protons provide insights into dihedral angles and spatial arrangement .

- Optical Rotation : Comparison with known chiral standards verifies enantiomeric purity .

Q. What role does the hydrochloride salt play in biological studies?

The hydrochloride form enhances solubility in aqueous media, facilitating:

- In vitro assays : Improved dissolution in buffer systems for enzyme inhibition or receptor-binding studies.

- Purification : Ionic character aids in chromatographic separation (e.g., ion-exchange chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Employ Design of Experiments (DOE) methodologies to minimize trial-and-error approaches:

- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) to identify significant factors influencing yield and enantiomeric excess .

- Response Surface Modeling (RSM) : Predict optimal conditions for hydroxylation efficiency (e.g., 65°C, 0.1 mol% OsO₄, acetone/H₂O solvent) .

- Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and identify energy barriers for stereoselective steps .

Q. How do computational studies (e.g., DFT or molecular docking) align with experimental data for this compound?

- DFT Calculations : Predict molecular electrostatic potentials (MEPs) and H-bonding interactions, which correlate with XRD-derived bond lengths and angles (e.g., O-H···O interactions in the crystal lattice) .

- Molecular Docking : Simulate binding affinities to biological targets (e.g., proteases), validated by in vitro IC₅₀ values. Discrepancies >10% may indicate solvation effects or protein flexibility unaccounted for in simulations .

Q. What strategies mitigate contradictions in spectroscopic data during characterization?

- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., distinguishing ester vs. carbamate carbonyl peaks) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening in the pyrrolidine ring .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.